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Compound of Interest

Compound Name: 2-(Bromomethyl)benzyl alcohol

Cat. No.: B150930 Get Quote

Introduction

2-(Bromomethyl)benzyl alcohol is a bifunctional aromatic compound that holds significant

potential as a versatile building block in organic synthesis. Its unique structure, featuring both a

nucleophilic hydroxyl group and an electrophilic bromomethyl moiety in an ortho relationship,

allows for a diverse range of chemical transformations. This technical guide provides an in-

depth exploration of the potential applications of 2-(Bromomethyl)benzyl alcohol, targeting

researchers, scientists, and professionals in drug development. The guide details its utility as a

protecting group for alcohols and phenols, its role as a precursor for various functionalized

benzyl derivatives, and its application in the synthesis of heterocyclic scaffolds.

Physicochemical Properties and Synthesis
2-(Bromomethyl)benzyl alcohol is a solid with a melting point of 66-68 °C.[1] Its chemical and

physical properties are summarized in the table below.
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Property Value

Molecular Formula C₈H₉BrO

Molecular Weight 201.06 g/mol

Appearance Solid

Melting Point 66-68 °C[1]

CAS Number 74785-02-7

Synthesis of 2-(Bromomethyl)benzyl Alcohol:

Two common methods for the synthesis of 2-(bromomethyl)benzyl alcohol are presented

below. The first method involves the selective monobromination of 1,2-benzenedimethanol

using hydrobromic acid. The second approach utilizes a milder procedure with hydrogen

bromide in toluene.

Table 1: Synthesis of 2-(Bromomethyl)benzyl Alcohol

Starting Material
Reagents and
Conditions

Yield (%) Reference

1,2-

Benzenedimethanol

48% Hydrobromic

acid, room

temperature, 2 h

45 [2]

1,2-

Benzenedimethanol

48% Hydrogen

bromide, Toluene, 70

°C, 20 min

56 [2]

Experimental Protocol 1: Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid[2]

To 15.0 mL of 48% hydrobromic acid, 4.0 g (29.0 mmol) of 1,2-benzenedimethanol is added.

The reaction mixture is stirred for 2 hours at room temperature. Upon completion, the reaction

is neutralized to pH 7 with a 1N NaOH aqueous solution. The mixture is then diluted with 200

mL of ethyl acetate and washed sequentially with saturated NaHCO₃ solution (20 mL) and

brine (20 mL). The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed
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under reduced pressure. The crude product is purified by silica gel column chromatography

(ethyl acetate/hexane gradient) to yield 2.6 g (45%) of 2-(bromomethyl)benzyl alcohol as a

white solid.

Applications in Organic Synthesis
Protection of Alcohols and Phenols
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its

stability under a broad range of reaction conditions and its facile removal by hydrogenolysis.[3]

2-(Bromomethyl)benzyl alcohol can be employed as a benzylating agent for primary alcohols

and phenols via a Williamson ether synthesis.

Table 2: Representative Conditions for the Protection of Alcohols and Phenols

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Primary

Alcohol (e.g.,

Benzyl

Alcohol)

NaH DMF 0 to rt 4-12

~90

(representativ

e)

Phenol K₂CO₃ DMF 80-90 4-12

~95

(representativ

e)

Experimental Protocol 2: General Procedure for the Protection of a Primary Alcohol

To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (5-10 mL/mmol)

under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) is

added portion-wise at 0 °C. The mixture is stirred for 30 minutes at 0 °C, followed by the

dropwise addition of a solution of 2-(bromomethyl)benzyl alcohol (1.1 equiv.) in anhydrous

DMF. The reaction is allowed to warm to room temperature and stirred for 4-12 hours, while

monitoring the progress by TLC. Upon completion, the reaction is carefully quenched with

methanol and then water. The mixture is extracted with ethyl acetate (3 x 20 mL). The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b150930?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK593878/
https://www.benchchem.com/product/b150930?utm_src=pdf-body
https://www.benchchem.com/product/b150930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentrated under reduced pressure. The crude product is purified by silica gel column

chromatography to afford the protected alcohol.

Experimental Protocol 3: General Procedure for the Protection of a Phenol[4]

A mixture of the phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and 2-
(bromomethyl)benzyl alcohol (1.2 equiv.) in anhydrous DMF (5-10 mL/mmol) is stirred at 80-

90 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction

mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is

diluted with ethyl acetate and washed with water (3 x 20 mL) and brine. The organic layer is

dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is

purified by silica gel column chromatography to yield the protected phenol.

Alcohol Protection

Phenol Protection

Primary Alcohol NaH, DMF, 0 °C
Deprotonation

2-(Bromomethyl)benzyl alcohol
Addition

Protected Alcohol
SN2 Reaction

Phenol K2CO3, DMF, 80-90 °C
Deprotonation

2-(Bromomethyl)benzyl alcohol
Addition

Protected Phenol
SN2 Reaction

Click to download full resolution via product page

Figure 1: General workflow for the protection of alcohols and phenols.

Synthesis of Heterocyclic Compounds
The bifunctional nature of 2-(bromomethyl)benzyl alcohol makes it an ideal precursor for the

synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Intramolecular Williamson ether synthesis of 2-(bromomethyl)benzyl alcohol can lead to the

formation of 1,3-dihydroisobenzofuran, a valuable structural motif in natural products and
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pharmaceuticals. While a direct protocol is not readily available, a two-step approach involving

the initial formation of the alkoxide followed by cyclization is proposed.

Experimental Protocol 4: Proposed Synthesis of 1,3-Dihydroisobenzofuran

To a solution of 2-(bromomethyl)benzyl alcohol (1.0 equiv.) in anhydrous THF, sodium

hydride (1.2 equiv.) is added at 0 °C. The mixture is stirred for 30 minutes, then allowed to

warm to room temperature and stirred for an additional 2-4 hours to facilitate intramolecular

cyclization. The reaction is monitored by TLC for the consumption of the starting material. The

reaction is quenched with water, and the product is extracted with diethyl ether. The organic

layer is washed with brine, dried over MgSO₄, and concentrated. The crude product can be

purified by column chromatography.

1,3-Dihydroisobenzofuran Synthesis

2-(Bromomethyl)benzyl alcohol NaH, THF
Deprotonation

Intramolecular SN2 1,3-Dihydroisobenzofuran

Click to download full resolution via product page

Figure 2: Proposed pathway for 1,3-dihydroisobenzofuran synthesis.

Functional Group Interconversions of the Bromomethyl
Group
The versatile bromomethyl group can be readily converted into a variety of other functional

groups, further expanding the synthetic utility of 2-(bromomethyl)benzyl alcohol.

The bromide can be displaced by an azide nucleophile to furnish 2-(azidomethyl)benzyl

alcohol, a precursor for amines via reduction or for the construction of triazoles via click

chemistry.

Table 3: Synthesis of 2-(Azidomethyl)benzyl Alcohol
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Starting Material Reagents and Conditions Yield (%)

2-(Bromomethyl)benzyl alcohol Sodium azide, DMF, rt, 12 h ~90 (representative)

Experimental Protocol 5: Synthesis of 2-(Azidomethyl)benzyl Alcohol

To a solution of 2-(bromomethyl)benzyl alcohol (1.0 equiv.) in DMF, sodium azide (1.5 equiv.)

is added. The reaction mixture is stirred at room temperature for 12 hours. Water is then added,

and the mixture is extracted with diethyl ether. The combined organic layers are washed with

brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the azido

derivative.

A classic and reliable method for the synthesis of primary amines from alkyl halides is the

Gabriel synthesis.[5][6] This can be applied to 2-(bromomethyl)benzyl alcohol to produce 2-

(aminomethyl)benzyl alcohol, a useful building block in medicinal chemistry.

Table 4: Gabriel Synthesis of 2-(Aminomethyl)benzyl Alcohol

Step
Reagents and
Conditions

Intermediate/Produ
ct

Yield (%)

1

Potassium

phthalimide, DMF,

heat

N-(2-

(hydroxymethyl)benzyl

)phthalimide

High (representative)

2
Hydrazine hydrate,

Ethanol, reflux

2-

(Aminomethyl)benzyl

alcohol

High (representative)

Experimental Protocol 6: Synthesis of 2-(Aminomethyl)benzyl Alcohol

Step 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide A mixture of 2-
(bromomethyl)benzyl alcohol (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in

anhydrous DMF is heated at 100-120 °C for 2-4 hours. The reaction is monitored by TLC. After

cooling, the reaction mixture is poured into water, and the precipitated solid is collected by

filtration, washed with water, and dried to give the N-substituted phthalimide.
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Step 2: Hydrazinolysis The N-(2-(hydroxomethyl)benzyl)phthalimide (1.0 equiv.) is suspended

in ethanol, and hydrazine hydrate (2.0 equiv.) is added. The mixture is heated to reflux for 2-4

hours, during which a white precipitate of phthalhydrazide is formed. After cooling, the

precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is

taken up in dilute HCl and washed with ether to remove any non-basic impurities. The aqueous

layer is then basified with a NaOH solution and extracted with dichloromethane. The organic

extracts are dried over Na₂SO₄ and concentrated to afford 2-(aminomethyl)benzyl alcohol.

Azide Synthesis Amine Synthesis (Gabriel)

2-(Bromomethyl)benzyl alcohol

NaN3, DMF 1. K-Phthalimide, DMF
2. Hydrazine hydrate, EtOH

2-(Azidomethyl)benzyl alcohol 2-(Aminomethyl)benzyl alcohol

Click to download full resolution via product page

Figure 3: Functional group interconversions of the bromomethyl group.

Conclusion
2-(Bromomethyl)benzyl alcohol is a highly promising and versatile reagent in organic

chemistry. Its bifunctional nature allows for its use as a protecting group for hydroxyl

functionalities, a precursor for the synthesis of heterocyclic compounds like 1,3-

dihydroisobenzofuran, and a substrate for various functional group transformations at the

bromomethyl position. The experimental protocols and data presented in this guide are

intended to provide a solid foundation for researchers to explore and exploit the synthetic

potential of this valuable building block in their research and development endeavors,

particularly in the synthesis of complex molecules for pharmaceutical and materials science

applications. Further exploration of its reactivity is likely to uncover even more applications,

solidifying its role as a key intermediate in the synthetic chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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